

Ethyl 3-nitropropanoate chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 3-nitropropanoate*

Cat. No.: *B1247394*

[Get Quote](#)

An In-Depth Technical Guide to **Ethyl 3-Nitropropanoate**: Properties, Synthesis, and Applications

Abstract

Ethyl 3-nitropropanoate is a bifunctional organic compound of significant interest in synthetic chemistry. Characterized by the presence of both an ethyl ester and a terminal nitro group, it serves as a versatile and valuable building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.^[1] Its reactivity is dominated by these two functional groups, allowing for transformations such as the reduction of the nitro group to a primary amine and participation in carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, key reactions, and applications of **Ethyl 3-nitropropanoate**, with a focus on its utility for researchers and professionals in drug development and organic synthesis.

Chemical Identity and Structure

Ethyl 3-nitropropanoate is an aliphatic nitroester. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the molecule, particularly at the carbon atoms alpha and beta to it.

- IUPAC Name: **ethyl 3-nitropropanoate**^[1]

- CAS Number: 3590-37-2[\[2\]](#)
- Molecular Formula: C₅H₉NO₄[\[1\]](#)[\[3\]](#)
- Molecular Weight: 147.13 g/mol [\[1\]](#)[\[3\]](#)
- Chemical Structure:
 - SMILES: CCOC(=O)CC--INVALID-LINK--[O-][\[1\]](#)[\[4\]](#)
 - InChI: InChI=1S/C5H9NO4/c1-2-10-5(7)3-4-6(8)9/h2-4H2,1H3[\[1\]](#)

Physicochemical Properties

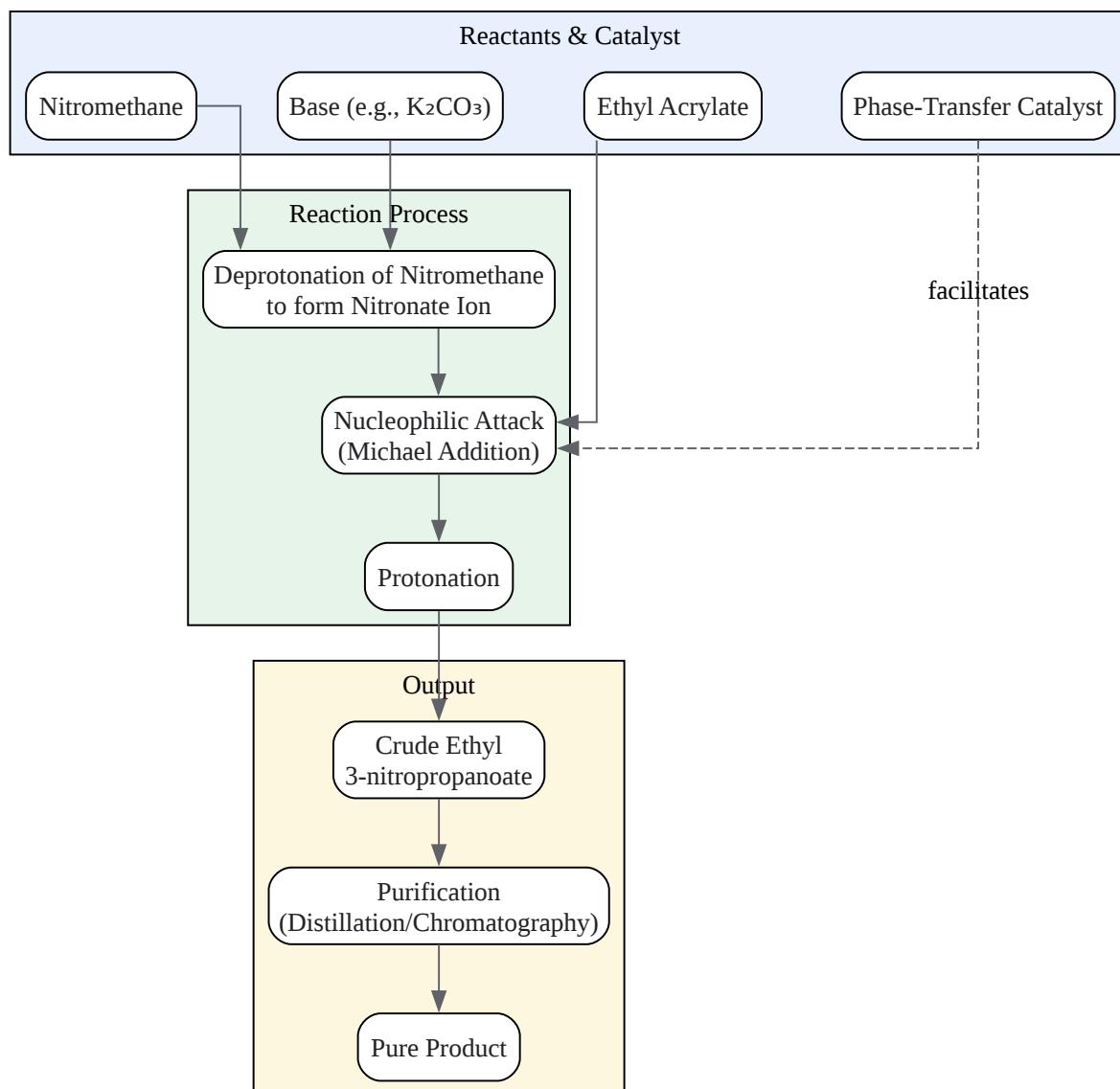
The physical and chemical properties of **Ethyl 3-nitropropanoate** are summarized in the table below. These properties are critical for its handling, storage, and application in various reaction conditions.

Property	Value	Source(s)
Appearance	Colorless to pale yellow liquid	General knowledge
Density	~1.2 ± 0.1 g/cm ³	[1] [4]
Boiling Point	223.3 ± 23.0 °C at 760 mmHg	[1] [4]
Flash Point	106.0 ± 24.6 °C	[4]
pKa	7.70 ± 0.29 (Predicted)	[3]
LogP	0.91	[4]
Refractive Index	1.432	[4]

Synthesis Methodologies

Ethyl 3-nitropropanoate can be synthesized through several routes. The two most common and reliable methods are detailed below, highlighting the chemical principles that ensure their efficacy.

Method 1: Michael Addition of Nitromethane to Ethyl Acrylate


This is a highly efficient method for forming the carbon framework of the molecule. The reaction constitutes a conjugate addition where the nucleophilic nitronate ion attacks the electrophilic β -carbon of ethyl acrylate.^[1]

Causality and Experimental Insight: The choice of a base is critical; it must be strong enough to deprotonate nitromethane ($pK_a \sim 10.2$) to form the reactive nitronate anion, which acts as the Michael donor. Phase-transfer catalysts, such as tetrabutylammonium bromide, are often employed to enhance the reaction rate by facilitating the transfer of the nitronate ion into the organic phase where ethyl acrylate resides, thereby overcoming solubility issues.^[1] The reaction is typically performed at moderate temperatures (25–40°C) to ensure a reasonable reaction rate while minimizing potential side reactions like polymerization of the acrylate.^[1]

Detailed Experimental Protocol:

- To a stirred solution of nitromethane (1.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq) in a suitable solvent like tetrahydrofuran (THF), add a base (e.g., potassium carbonate, 1.5 eq).
- Cool the mixture to 0°C in an ice bath.
- Add ethyl acrylate (1.1 eq) dropwise to the suspension, maintaining the temperature below 10°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
- Upon completion, quench the reaction by adding dilute hydrochloric acid until the solution is acidic ($pH \sim 5-6$).
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by vacuum distillation or column chromatography to yield pure **Ethyl 3-nitropropanoate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Michael Addition Synthesis.

Method 2: Nucleophilic Substitution of Ethyl 3-bromopropanoate

This method involves the displacement of a halide leaving group by a nitrite salt, following an SN2 pathway.

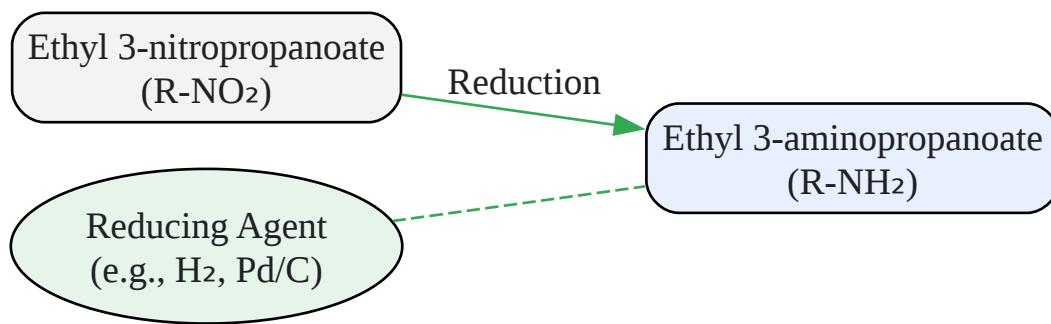
Causality and Experimental Insight: The success of this SN2 reaction hinges on the choice of solvent and nucleophile. Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation (e.g., Na^+) while leaving the nitrite anion (NO_2^-) relatively free and highly nucleophilic.^[1] Sodium nitrite (NaNO_2) is a common and cost-effective source of the nitro group.^[1] Using a slight excess of sodium nitrite helps drive the reaction to completion. The reaction is typically heated under reflux to provide the necessary activation energy for the substitution to occur at a practical rate.^[1]

Detailed Experimental Protocol:

- Dissolve ethyl 3-bromopropanoate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
- Add sodium nitrite (1.2 eq) to the solution.
- Heat the mixture under reflux (typically 12-24 hours) and monitor its progress by TLC or GC.
- After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
- Extract the product into an organic solvent like diethyl ether or ethyl acetate.
- Wash the combined organic extracts with water and brine to remove residual DMF and salts.
- Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by rotary evaporation.

- The resulting crude product can be purified by vacuum distillation.

Chemical Reactivity and Mechanistic Insights


The dual functionality of **Ethyl 3-nitropropanoate** makes it a versatile intermediate.

Reduction of the Nitro Group

The most significant transformation of **Ethyl 3-nitropropanoate** is the reduction of its nitro group to a primary amine, yielding ethyl 3-aminopropanoate (β -alanine ethyl ester), a valuable building block for peptides and pharmaceuticals.^[1]

Mechanism and Reagent Choice: This reduction can be achieved using various reducing agents.

- **Catalytic Hydrogenation:** Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is a clean and efficient method.
- **Chemical Reduction:** Reagents like lithium aluminum hydride (LiAlH₄), zinc dust in acidic medium, or iron in acetic acid can also be used.^{[1][5]} The choice of reagent depends on the presence of other functional groups in the molecule. For instance, LiAlH₄ would also reduce the ester group, whereas catalytic hydrogenation can often be performed selectively.

[Click to download full resolution via product page](#)

Caption: Reduction of **Ethyl 3-nitropropanoate**.

Hydrolysis of the Ester

Under acidic or basic conditions, the ethyl ester can be hydrolyzed to yield 3-nitropropanoic acid and ethanol.^[1] 3-Nitropropanoic acid (3-NPA) is a well-studied mitochondrial toxin that irreversibly inhibits succinate dehydrogenase, a key enzyme in the citric acid cycle.^{[1][6]} This property makes its derivatives subjects of interest in neurotoxicology and in modeling neurodegenerative diseases like Huntington's.^{[6][7]}

C-C Bond Formation

The protons on the carbon alpha to the nitro group (the C2 position) are acidic ($pK_a \sim 7.7$) and can be removed by a suitable base. The resulting nitronate can act as a nucleophile in various C-C bond-forming reactions, such as aldol-type additions or further Michael additions.

Applications in Research and Drug Development

Ethyl 3-nitropropanoate is not just a synthetic curiosity; it is a key intermediate in the synthesis of high-value molecules.

- **Pharmaceutical Synthesis:** It is a precursor in the synthesis of various active pharmaceutical ingredients (APIs).^[8] For example, its derivatives are used in the enzymatic synthesis of a key intermediate for Aliskiren, a renin inhibitor used to treat hypertension.^[6] It is also a starting material for intermediates of Emricasan, an inhibitor of the Caspase family of proteases with potential applications in treating liver diseases.^[6]
- **Agrochemicals:** The core structure is used in the development of new pesticides and herbicides.^{[1][9]}
- **Biocatalysis and Bioremediation:** It serves as a substrate for nitronate monooxygenases, which are enzymes involved in the breakdown of nitroalkanes.^[1] This makes it a useful compound for studying these enzymatic pathways and for potential applications in the bioremediation of environments contaminated with nitroaromatic compounds.^[1]

Spectroscopic Characterization

While actual spectra should be run for confirmation, the expected spectroscopic data for **Ethyl 3-nitropropanoate** based on its structure are as follows:

- ^1H NMR:

- A triplet at ~1.2 ppm (3H) corresponding to the methyl protons of the ethyl group.
- A quartet at ~4.1 ppm (2H) for the methylene protons of the ethyl group adjacent to the ester oxygen.
- A triplet at ~2.8 ppm (2H) for the methylene protons alpha to the ester carbonyl (C2).
- A triplet at ~4.6 ppm (2H) for the methylene protons alpha to the nitro group (C3).
- ^{13}C NMR:
 - ~14 ppm: Methyl carbon of the ethyl group.
 - ~61 ppm: Methylene carbon of the ethyl group.
 - ~30-35 ppm: Methylene carbon at C2.
 - ~70-75 ppm: Methylene carbon at C3 (adjacent to NO_2).
 - ~170 ppm: Carbonyl carbon of the ester.
- Infrared (IR) Spectroscopy:
 - Strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group, typically around 1550 cm^{-1} and 1370 cm^{-1} , respectively.
 - A strong stretching band for the C=O of the ester group around 1735 cm^{-1} .
 - C-H stretching bands for the aliphatic protons around $2850\text{-}3000\text{ cm}^{-1}$.

Safety and Handling

Given that **Ethyl 3-nitropropanoate** can be hydrolyzed to the neurotoxin 3-nitropropanoic acid, appropriate safety precautions are essential.[6][10]

- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Avoid inhalation of vapors and contact with skin and eyes.[11]

- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases. Keep the container tightly closed.[11]
- Toxicity: The primary toxicological concern is the potential formation of 3-nitropropanoic acid, which is a known irreversible inhibitor of succinate dehydrogenase.[1] Chronic exposure or ingestion can lead to severe neurological damage.

Conclusion

Ethyl 3-nitropropanoate is a chemical intermediate of considerable value. Its straightforward synthesis and the versatile reactivity of its nitro and ester functionalities provide a reliable platform for constructing more complex molecular architectures. For researchers in organic synthesis and drug discovery, a thorough understanding of its properties, reaction mechanisms, and handling requirements is crucial for leveraging its full synthetic potential in the development of novel therapeutics and other advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 3-Nitropropanoate|CAS 3590-37-2|RUO [benchchem.com]
- 2. ETHYL 3-NITROPROPANOATE | 3590-37-2 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Ethyl 3-nitropropanoate | CAS#:3590-37-2 | Chemsoc [chemsoc.com]
- 5. benchchem.com [benchchem.com]
- 6. Progress on 3-Nitropipionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic Substitutions Involving Ethyl Propionate in Organic Synthesis [eureka.patsnap.com]
- 9. nbino.com [nbino.com]

- 10. 3-Nitropropionic acid | C3H5NO4 | CID 1678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Ethyl 3-nitropropanoate chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1247394#ethyl-3-nitropropanoate-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com